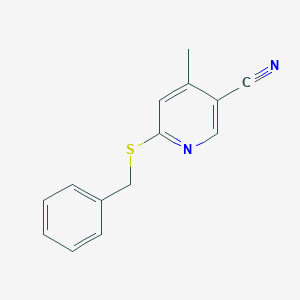

6-(Benzylthio)-4-methylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2S |

|---|---|

Molecular Weight |

240.33 g/mol |

IUPAC Name |

6-benzylsulfanyl-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C14H12N2S/c1-11-7-14(16-9-13(11)8-15)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3 |

InChI Key |

GDUMCMWWUNVDLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#N)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 6 Benzylthio 4 Methylnicotinonitrile

Classical Synthetic Approaches to Nicotinonitrile Scaffolds and Precursors

The construction of the fundamental nicotinonitrile framework can be achieved through various established methods. These classical routes often serve as the foundation for the synthesis of more complex derivatives like 6-(Benzylthio)-4-methylnicotinonitrile.

Multi-component Reaction Methodologies Involving Malononitrile (B47326) and Related Reagents

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, aligning with the principles of pot economy. nih.govyoutube.com Malononitrile is a versatile C3 synthon frequently employed in the synthesis of highly substituted pyridines and other heterocycles. nih.govresearchgate.nettaylorfrancis.com

One of the most prominent MCRs for pyridine (B92270) synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. ambeed.comorganic-chemistry.orgtandfonline.combenthamscience.com This reaction initially produces a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.org Modifications of the Hantzsch reaction allow for the incorporation of various functional groups, making it a versatile tool for generating diverse nicotinonitrile precursors.

Another significant MCR is the Gewald reaction, which typically yields 2-aminothiophenes but can be adapted for the synthesis of substituted pyridines. researchgate.netumich.eduwikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The versatility of the Gewald reaction is enhanced by the availability of starting materials and mild reaction conditions. researchgate.netthieme-connect.com

Recent advancements have focused on improving the efficiency and environmental footprint of these MCRs. For instance, ultrasound irradiation has been shown to enhance reaction rates and yields in the synthesis of heterocyclic compounds using malononitrile. nih.gov Catalytic systems, such as piperidinium (B107235) borate, have been developed to facilitate the Gewald reaction in truly catalytic amounts, improving its sustainability. thieme-connect.com

| Reaction | Key Reagents | Typical Product | Advantages | References |

|---|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridines/Pyridines | High atom economy, access to diverse substitutions. | ambeed.comorganic-chemistry.orgtandfonline.combenthamscience.comwikipedia.org |

| Gewald Reaction (adapted) | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Substituted 2-Aminothiophenes (can lead to pyridines) | Mild conditions, readily available starting materials. | researchgate.netumich.eduwikipedia.orgorganic-chemistry.orgthieme-connect.com |

| Ultrasound-assisted MCR | Malononitrile, Aldehyde, etc. | Various Heterocycles | Increased reaction rates and yields, environmentally friendly. | nih.gov |

Pyridine Ring Functionalization and Derivatization Routes

Once the basic nicotinonitrile scaffold is in place, further functionalization is often necessary to introduce desired substituents. Various methods exist for the derivatization of the pyridine ring.

The direct conversion of a nicotinamide (B372718) to a nicotinonitrile can be achieved through dehydration, for instance, by heating with phosphorus pentoxide. orgsyn.org Another approach involves the reaction of 3-bromopyridine (B30812) with cuprous cyanide. orgsyn.org

Functionalization can also be achieved through the transformation of existing groups on the pyridine ring. For example, a cyano group on the nicotinonitrile ring can be converted into an amide or an aldehyde, providing further handles for derivatization. acs.org The synthesis of various nicotinonitrile analogues has been achieved by hybridizing the nicotinonitrile core with other heterocyclic systems like thiazole (B1198619) and pyrazole (B372694) through multi-step reaction sequences. dntb.gov.uaresearchgate.net These often involve creating a linker, such as an aminobenzohydrazide, and then building the additional rings. dntb.gov.ua

Targeted Synthesis of this compound

The specific synthesis of this compound involves the introduction of both a methyl group at the 4-position and a benzylthio group at the 6-position of the nicotinonitrile core. This can be accomplished through several strategic approaches.

Alkylation/Thiolation Strategies Employing Benzyl (B1604629) Thiolating Agents

A common and direct method for introducing the benzylthio group is through the S-alkylation of a corresponding thiopyridine precursor. The synthesis of the key intermediate, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, can be achieved via a three-component condensation of cyanothioacetamide with acetaldehyde (B116499) and a suitable enamine. researchgate.net Subsequent alkylation of this thione with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base, yields the target compound. researchgate.netasianpubs.org

The choice of the alkylating agent and reaction conditions is crucial. For instance, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles can lead to different products depending on the conditions. researchgate.net The use of silver oxide can facilitate the oxidation of benzylic halides, which is a consideration in designing the synthetic route. nih.gov The alkylation of pyridines can be a complex process, with factors like aggregation of organolithium reagents influencing the stereochemistry in some cases. nih.gov

Nucleophilic Substitution Reactions on Halogenated Nicotinonitrile Intermediates

An alternative and widely used strategy involves the nucleophilic aromatic substitution (SNAr) on a halogenated nicotinonitrile precursor. A suitable starting material for this approach is 6-chloro-4-methylnicotinonitrile (B1590304). The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by a nucleophile.

The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the dimer of malononitrile in the presence of triethylamine (B128534) results in the regioselective substitution of the chlorine atom at the 6-position. researchgate.net This highlights the enhanced reactivity of the 6-position towards nucleophilic attack.

For the synthesis of this compound, the 6-chloro-4-methylnicotinonitrile intermediate would be reacted with benzyl mercaptan (phenylmethanethiol) in the presence of a suitable base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the chloride from the pyridine ring. The success of SNAr reactions depends on the stability of the leaving group and the nucleophilicity of the attacking species. fiu.educhemguide.co.uk The reactivity of halogenated pyridines can be influenced by the presence of other substituents on the ring. researchgate.net

| Strategy | Key Intermediate | Key Reagent | Reaction Type | References |

|---|---|---|---|---|

| Alkylation/Thiolation | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Benzyl Halide (e.g., Benzyl chloride) | S-alkylation | researchgate.netresearchgate.netasianpubs.org |

| Nucleophilic Substitution | 6-Chloro-4-methylnicotinonitrile | Benzyl Mercaptan | Nucleophilic Aromatic Substitution (SNAr) | researchgate.netfiu.educhemguide.co.ukresearchgate.net |

Sustainable and Green Chemistry Approaches in Nicotinonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.org This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions. mdpi.com

For nicotinonitrile synthesis, several green approaches have been explored. One-pot synthesis, which reduces the need for intermediate purification steps, is an inherently greener approach. nih.govyoutube.comorganic-chemistry.org The use of microwave irradiation can significantly reduce reaction times and energy consumption. wikipedia.orgmdpi.comresearchgate.net For instance, the Hantzsch dihydropyridine synthesis has been successfully carried out using microwave assistance. wikipedia.org

The development of reactions in aqueous media or the use of greener solvents like Cyrene™, a bio-based alternative to polar aprotic solvents, is another key area of green chemistry research. wikipedia.orgunimi.it Cyrene™ has been shown to be an effective solvent for nucleophilic aromatic substitution reactions of nicotinic esters, offering a more sustainable alternative to traditional solvents like DMF and DMSO. unimi.it

Catalytic Methodologies (e.g., Nanomagnetic Metal-Organic Frameworks)

The synthesis of nicotinonitrile derivatives, the structural core of this compound, has been significantly advanced by the application of novel catalytic systems. Among the most promising are nanomagnetic metal-organic frameworks (MOFs), which offer a unique combination of high catalytic activity, stability, and ease of separation. acs.orgrsc.org

Researchers have developed a novel nanomagnetic metal-organic framework, designated Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, for the efficient synthesis of a wide array of nicotinonitrile derivatives. acs.orgoiccpress.com This catalyst is synthesized by integrating an aluminum-based MOF functionalized with phosphorous acid (MIL-53(Al)-N(CH₂PO₃)₂) onto the surface of magnetic iron oxide nanoparticles (Fe₃O₄). acs.orgresearchgate.net The resulting composite material possesses several advantageous characteristics:

High Surface Area and Porosity: The MOF component provides a large surface-to-volume ratio and porous structure, which facilitates access to active catalytic sites. acs.orgoiccpress.com

Magnetic Separability: The iron oxide core allows for the catalyst to be easily and rapidly separated from the reaction mixture using an external magnet, simplifying the purification process and enabling efficient recycling. acs.orgresearchgate.net

Chemical and Thermal Stability: The framework demonstrates high stability under the required reaction conditions. acs.orgoiccpress.com

This nanomagnetic catalyst has been successfully employed in a four-component reaction to produce nicotinonitriles in high yields. The reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. acs.org The key benefits of this catalytic method include excellent product yields and short reaction times, highlighting its efficiency over traditional synthetic protocols. acs.org The reusability of the catalyst is another attractive feature of this methodology. oiccpress.com

Table 1: Research Findings for Nanomagnetic MOF-Catalyzed Synthesis of Nicotinonitrile Derivatives

| Parameter | Finding | Source |

| Catalyst | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | acs.orgoiccpress.com |

| Reaction Type | Four-component reaction | acs.org |

| Mechanism | Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) | acs.org |

| Key Advantages | High surface-to-volume ratio, easy magnetic separation, high stability | acs.orgresearchgate.net |

| Separation Method | External magnetic field | acs.org |

Solvent-Free and Microwave-Assisted Synthetic Protocols

In line with the principles of green chemistry, recent synthetic strategies have focused on minimizing or eliminating the use of hazardous organic solvents and reducing energy consumption. Solvent-free and microwave-assisted protocols represent a significant step in this direction. lp.edu.uamdpi.com

The aforementioned nanomagnetic MOF-catalyzed synthesis of nicotinonitriles is a prime example of a solvent-free protocol. acs.org By conducting the reaction without a solvent, the process becomes inherently more environmentally friendly, reduces waste, and simplifies product work-up. When this solvent-free approach is combined with microwave irradiation, reaction times can often be dramatically reduced from hours to mere minutes. mdpi.comorganic-chemistry.org

Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, which can lead to an acceleration of reaction rates and improved product yields compared to conventional heating methods. mdpi.com For the synthesis of nicotinonitrile derivatives using the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst, the reactions were completed under solvent-free conditions in remarkably short times, yielding a diverse range of products. acs.org This synergy between an advanced catalyst and a green reaction protocol offers a powerful and efficient platform for organic synthesis. lp.edu.uamdpi.com The elimination of solvents and the significant reduction in reaction time make this approach economically and environmentally attractive. organic-chemistry.org

Table 2: Research Findings for Solvent-Free Synthesis of Nicotinonitrile Derivatives

| Parameter | Finding | Source |

| Reaction Conditions | Solvent-free | acs.orgresearchgate.net |

| Catalyst | Nanomagnetic Metal-Organic Framework | acs.org |

| Reaction Time | 40–60 minutes | acs.orgresearchgate.net |

| Product Yield | 68–90% | acs.orgresearchgate.net |

| Key Advantages | Environmentally benign, reduced waste, short reaction times, easy work-up | lp.edu.uaorganic-chemistry.org |

Chemical Reactivity and Advanced Transformations of 6 Benzylthio 4 Methylnicotinonitrile

Nucleophilic Aromatic Substitution Reactions at the Pyridine (B92270) Core

The pyridine ring in 6-(benzylthio)-4-methylnicotinonitrile is susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction for electron-deficient heterocyclic systems. boyer-research.com The benzylthio group at the C-6 position, adjacent to the ring nitrogen, is a competent leaving group, particularly after oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which further increases its lability.

The general mechanism for SNAr reactions on pyridine derivatives involves the attack of a nucleophile at an electron-poor carbon atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromatization is then restored by the departure of the leaving group. For pyridine derivatives, nucleophilic attack is favored at the α (C-2/C-6) and γ (C-4) positions due to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate. youtube.com In the case of this compound, the C-6 position is activated towards nucleophilic attack.

Common nucleophiles used in these transformations include amines, alkoxides, and thiolates. For instance, reacting 2-chloropyridines with amines is a frequently used method to introduce nitrogen-based substituents. youtube.com By analogy, treatment of this compound with various primary or secondary amines, particularly under heating, would be expected to yield the corresponding 6-amino-4-methylnicotinonitrile (B65187) derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analogous Pyridine Systems

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Aniline | Heat | 2-(Phenylamino)pyridine | youtube.com |

| 2-Methoxy-3-cyano-5-nitrothiophene | Pyrrolidine | N/A (Computational Study) | 2-(Pyrrolidin-1-yl)-3-cyano-5-nitrothiophene | nih.gov |

Chemical Transformations Involving the Nitrile Group

The nitrile (cyano) group is one of the most versatile functionalities in organic synthesis, capable of being converted into a wide array of other functional groups. researchgate.netmdpi.com Its transformations typically involve nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. libretexts.orgchemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate. chemistrysteps.com For this compound, heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) would be expected to produce 6-(benzylthio)-4-methylnicotinic acid.

Reduction: Reduction of the nitrile group can lead to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orgchemistrysteps.com This reaction would convert this compound into [6-(benzylthio)-4-methylpyridin-3-yl]methanamine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after aqueous workup. libretexts.orgchemistrysteps.com The reaction proceeds via an imine intermediate which is hydrolyzed. For example, reacting this compound with a Grignard reagent like phenylmagnesium bromide (PhMgBr) would yield (6-(benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone.

Table 2: Typical Transformations of the Nitrile Functional Group

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | chemistrysteps.com |

| Reduction to Amine | 1. LiAlH₄ 2. H₂O | Primary Amine | libretexts.org |

Reactivity of the Benzylthio Moiety and Associated Substituents

The benzylthio group (-S-CH₂-Ph) offers specific reaction sites at the sulfur atom and the benzylic carbon.

Oxidation: The sulfur atom of the thioether can be selectively oxidized to a sulfoxide or a sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions. Formation of the sulfoxide introduces a chiral center, while the sulfone is a strong electron-withdrawing group that can further activate the pyridine ring for nucleophilic substitution. Oxidation of benzylic C-H bonds to form ketones is also a known transformation, often catalyzed by transition metals. mdpi.com

Cleavage: The benzyl-sulfur bond can be cleaved under various conditions. Reductive cleavage using sodium in liquid ammonia (B1221849) is a classic method to deprotect benzyl (B1604629) thioethers to the corresponding thiols. chemicalforums.com However, this method is harsh and may affect other functional groups. Milder, alternative methods for cleaving thioethers are also available. researchgate.net Oxidative methods can also lead to cleavage. chemicalforums.com

Table 3: Reactivity of Benzyl Thioether Analogs

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxidation | m-CPBA (1 equiv.) | Sulfoxide | mdpi.com |

| Oxidation | m-CPBA (2 equiv.) | Sulfone | mdpi.com |

| Reductive Cleavage | Na / liq. NH₃ | Thiol | chemicalforums.com |

Heterocyclic Annulation and Cyclization Reactions

The arrangement of functional groups in this compound, particularly the ortho-disposed nitrile and benzylthio groups (after potential modification), makes it a prime candidate for constructing fused heterocyclic systems. Thieno[2,3-b]pyridines, which are pyridine-fused thiophenes, are particularly accessible.

A common strategy for synthesizing thieno[2,3-b]pyridines is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net While not a direct reaction of the title compound, its structural motifs are found in precursors for related cyclizations.

A more direct pathway involves intramolecular cyclization. For example, a 2-mercaptopyridine-3-carbonitrile derivative can undergo S-alkylation with an α-halo ketone, followed by base-catalyzed intramolecular Thorpe-Ziegler cyclization between the active methylene of the newly introduced side chain and the nitrile group to form a 3-aminothieno[2,3-b]pyridine. arkat-usa.org By analogy, conversion of the benzylthio group of the title compound to a thiol, followed by reaction with an appropriate α-halocarbonyl compound, would provide an intermediate poised for cyclization to a thieno[2,3-b]pyridine (B153569) derivative. mdpi.comresearchgate.net

Table 4: Representative Thieno[2,3-b]pyridine Synthesis

| Starting Material | Reagents | Key Intermediate/Process | Product | Reference |

|---|---|---|---|---|

| 2-Mercaptopyridine-3,5-dicarbonitrile derivative | α-halo compounds, NaOEt | S-alkylation, Cyclization | Thieno[2,3-b]pyridine | researchgate.net |

| Ethyl 2-thioxo-4-styryl-pyridine-5-carbonitrile derivative | Chloroacetonitrile, AcONa | S-alkylation, Thorpe-Ziegler cyclization | 3-Aminothieno[2,3-b]pyridine derivative | arkat-usa.org |

Functionalization of the Pyridine Ring System and Side Chains

Beyond the transformations of the primary functional groups, the pyridine ring and its methyl substituent can also undergo further reactions.

Pyridine Ring Functionalization: Direct C-H functionalization of pyridine rings is a challenging but rapidly developing field. bohrium.com Due to the electron-deficient nature of the ring, electrophilic aromatic substitution is difficult and generally requires harsh conditions, occurring at the C-3 or C-5 positions. msu.edu Radical reactions, such as the Minisci reaction, offer a more viable path for introducing alkyl groups, typically at the C-2 or C-4 positions. bohrium.com

Side-Chain Functionalization: The methyl group at the C-4 position is activated by the pyridine ring and can be functionalized. It can be deprotonated with a strong base (e.g., n-butyllithium or lithium diisopropylamide) to generate a nucleophilic species that can react with various electrophiles. For instance, this anion can be reacted with aldehydes or ketones to form β-hydroxyalkyl side chains, or with alkyl halides to extend the carbon chain. researchgate.netbiu.ac.il The methyl group can also be oxidized to a carboxylic acid or an aldehyde under specific conditions.

Table 5: Examples of Pyridine and Side-Chain Functionalization

| Reaction Type | Reagents | Position of Functionalization | Resulting Structure | Reference |

|---|---|---|---|---|

| C-H Alkylation (Minisci-type) | Alkyl radical source, Acid | C-2 / C-4 | Alkylated Pyridine | bohrium.com |

| Methyl Group Deprotonation | n-BuLi, then R-CHO | C-4 Methyl Group | Pyridin-4-yl-ethanol derivative | researchgate.netbiu.ac.il |

Computational Chemistry Investigations of 6 Benzylthio 4 Methylnicotinonitrile and Analogues

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. In drug discovery and computational chemistry, MD simulations provide critical insights into the dynamic nature of a ligand interacting with its protein target. By simulating the behavior of the protein-ligand complex in a solvated environment that mimics physiological conditions, researchers can observe conformational changes, assess the stability of the binding pose, and understand the intricate network of interactions that govern molecular recognition. nih.gov For compounds like 6-(Benzylthio)-4-methylnicotinonitrile and its analogues, MD simulations are essential for validating docking results and gaining a deeper understanding of their mechanism of action at an atomic level. bohrium.com

A primary application of MD simulations in studying potential drug candidates like nicotinonitrile derivatives is to assess the stability of the ligand-protein complex. The stability of a ligand within the binding pocket of a protein is a strong indicator of its potential efficacy. This is typically quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A low and stable RMSD value suggests that the complex remains in a consistent and stable conformation, indicating a favorable binding event. nih.gov For instance, a study on a nicotinonitrile derivative complexed with a protein reported an average RMSD of 1.098 Å, indicating a stable interaction. nih.gov

Table 1: Illustrative MD Simulation Stability Metrics for a Nicotinonitrile Analogue Complex This table presents hypothetical data to illustrate the typical output of an MD simulation analysis for a protein-ligand complex.

| Metric | Value (Å) | Interpretation |

|---|---|---|

| Protein Backbone RMSD (Average) | 1.5 ± 0.3 | The protein maintains a stable overall fold during the simulation. |

| Ligand RMSD (vs. Protein) | 1.1 ± 0.2 | The ligand remains stably bound in the binding pocket with minimal movement. |

| Binding Site Residue RMSF (Average) | 0.8 ± 0.2 | Key interacting residues are rigid, indicating strong and consistent contact with the ligand. |

| Loop Region RMSF (Average) | 3.2 ± 0.7 | Flexible loop regions show higher movement, which may be involved in ligand entry or conformational changes. |

While docking provides an initial estimate of binding affinity, more rigorous methods are needed for accurate prediction. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular post-processing techniques applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. nih.gov These methods combine the molecular mechanics energy of the complex in a vacuum with calculations of the solvation free energy, providing a more comprehensive assessment of binding affinity. bohrium.com

These calculations can decompose the total binding free energy into contributions from different energy components, such as van der Waals forces, electrostatic interactions, and solvation energies. This allows researchers to understand the driving forces behind the binding of nicotinonitrile derivatives. For example, studies on similar compounds have used MM/GBSA to predict binding free energy, helping to prioritize which potential inhibitors have the best potential before undertaking costly synthesis and in vitro testing. researchgate.netresearchgate.net

Table 2: Example of MM/GBSA Binding Free Energy Decomposition (kcal/mol) This table shows representative data for the type of energy breakdown provided by MM/GBSA calculations for a hypothetical ligand-protein complex.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable hydrophobic and non-polar interactions. |

| Electrostatic Energy (ΔE_elec) | -21.3 | Favorable charge-charge and polar interactions. |

| Polar Solvation Energy (ΔG_polar) | +30.8 | Unfavorable, due to the desolvation penalty of polar groups upon binding. |

| Non-polar Solvation Energy (ΔG_nonpolar) | -5.7 | Favorable, driven by the hydrophobic effect. |

| Total Binding Free Energy (ΔG_bind) | -41.7 | Strong predicted binding affinity. |

Throughout an MD simulation, the specific interactions between the ligand and the protein can be monitored and cataloged. This generates a "protein-ligand interaction fingerprint," which details the hydrogen bonds, hydrophobic contacts, and ionic interactions that occur and for what percentage of the simulation time they are maintained. This analysis is crucial for identifying the key amino acid residues that are indispensable for ligand binding. nih.gov

For various nicotinonitrile derivatives, computational studies have successfully identified these critical interactions. For example, docking and simulation studies on inhibitors of the SIRT1 enzyme revealed that the amino and cyano groups of the nicotinonitrile core formed crucial hydrogen bonds with residues like ASN346 and HIS363. researchgate.net In another study on c-Met inhibitors, residues such as Phe1223 were found to be critical for inhibitory activity through pi-pi stacking interactions, while Met1160 was essential for hydrogen bonding. bohrium.com Identifying these key residues provides a roadmap for the rational design of more potent and selective analogues of this compound.

Table 3: Illustrative Protein-Ligand Interactions for a Nicotinonitrile Analogue This table provides a hypothetical summary of key interactions and their stability, as would be determined from an interaction fingerprint analysis.

| Ligand Group | Protein Residue | Interaction Type | Occupancy (%) | Importance |

|---|---|---|---|---|

| Nitrile (C≡N) | ASN346 | Hydrogen Bond | 85.2 | Key anchoring point for the nicotinonitrile core. |

| Pyridine (B92270) Ring | PHE1223 | π-π Stacking | 76.5 | Stabilizes the ligand in the hydrophobic pocket. |

| Benzyl (B1604629) Group | LEU92 | Hydrophobic (van der Waals) | 92.1 | Major contributor to binding affinity via hydrophobic effect. |

| Thioether Linker | MET1160 | Hydrophobic (van der Waals) | 65.4 | Contributes to the correct positioning of the benzyl group. |

Biomolecular Interactions and Mechanistic Insights from in Vitro Studies

Enzyme Inhibition Potentials and Mechanistic Pathways

Derivatives of nicotinonitrile have demonstrated significant inhibitory effects against a range of enzymes, highlighting their potential as therapeutic agents for various diseases.

The nicotinonitrile scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Pim Kinase: A novel series of nicotinonitrile derivatives has been designed and synthesized, showing high to moderate cytotoxic activity against HepG2 and MCF-7 cancer cell lines. Selected derivatives exhibited sub- to one-digit micromolar IC50 values against the three Pim kinase isoforms, with one compound being particularly potent (IC50 ≤ 0.28 μM). nih.gov These findings suggest that nicotinonitrile derivatives are promising candidates for further development as pan-Pim kinase inhibitors. nih.gov

RET Tyrosine Kinase: In an effort to optimize a weak inhibitor of the RET tyrosine kinase, analogues with a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold were prepared. One of the novel derivatives was identified as a submicromolar RET inhibitor, demonstrating selectivity over other kinases like ALK and ABL. nih.gov Docking experiments suggest that these inhibitors bind to the ATP binding pocket of the kinase, providing a basis for the observed structure-activity relationships. nih.govnih.gov

CHK1: Checkpoint kinase 1 (CHK1) is a key protein in the DNA damage response pathway. nih.gov The CHK1 inhibitor MU380, a small molecule with a novel N-trifluoromethylpyrazole motif, has shown to be effective in combination with gemcitabine (B846) in inducing cancer cell death. nih.gov Another CHK1 inhibitor, AZD7762, has been found to sensitize p53 mutant breast cancer cells to radiation in vitro by abrogating the radiation-induced G2/M arrest and inhibiting DNA damage repair. nih.gov

Janus Kinases (JAKs): While specific studies on 6-(benzylthio)-4-methylnicotinonitrile are limited, the broader class of thieno[2,3-d]pyrimidines, which are structurally related, have been investigated as kinase inhibitors. These compounds have shown promise in targeting various kinases involved in inflammatory and autoimmune disorders.

Other Kinases: Small molecule inhibitors of Pim protein kinases, such as SMI-4a, have been shown to be effective against a wide range of myeloid and lymphoid cell lines, with precursor T-cell lymphoblastic leukemia/lymphoma being particularly sensitive. nih.gov

| Target Kinase | Compound Class/Derivative | Key Findings |

| Pim Kinase | Nicotinonitrile derivatives | Potent inhibition with IC50 values ≤ 0.28 μM against three Pim kinase isoforms. nih.gov |

| RET Tyrosine Kinase | 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile analogues | Submicromolar inhibition and selectivity over other kinases. nih.gov |

| CHK1 | MU380 (N-trifluoromethylpyrazole motif) | Increases sensitivity of docetaxel-resistant prostate cancer cells to gemcitabine. nih.gov |

| CHK1 | AZD7762 | Sensitizes p53 mutant breast cancer cells to radiation. nih.gov |

| Pim Kinases | SMI-4a (benzylidene-thiazolidine-2, 4-dione) | Effective against various leukemia and lymphoma cell lines. nih.gov |

Nicotinonitrile derivatives have also been explored for their ability to inhibit enzymes like glycosidases and ureases, which are implicated in metabolic disorders and bacterial infections, respectively.

α-Glucosidase and Tyrosinase: Research into related heterocyclic compounds has shown potential for inhibition of these enzymes, although specific data on this compound is not readily available.

Urease: Urease is an enzyme that plays a key role in the pathogenesis of various diseases, including gastric ulcers and urolithiasis. nih.gov The inhibition of urease is a therapeutic strategy to counteract the effects of ureolytic bacteria. nih.gov Various compounds, including transition-state analogues like NBPT and PPDA, have been shown to be effective urease inhibitors. nih.govmdpi.com While direct studies on this compound are lacking, the exploration of other small molecules as urease inhibitors provides a basis for future investigations. nih.govnih.gov

| Target Enzyme | Compound Class/Derivative | Key Findings |

| Urease | Phenyl phosphorodiamidate (PPDA) | 100% effective against free enzyme (JBU). nih.gov |

| Urease | 4-bromophenyl boronic acid | Reduced ureolytic activity of JBU by 51.7 ± 13.5% at 20 µM. nih.gov |

The therapeutic potential of nicotinonitrile derivatives extends to other enzyme families.

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. nih.govnih.gov These inhibitors, such as sitagliptin (B1680988) (MK0431), work by increasing the levels of incretin (B1656795) hormones, which potentiate glucose-stimulated insulin (B600854) secretion. nih.gov While not directly studying this compound, the general class of cyanopyridines has been investigated for DPP-IV inhibition.

Sphingosine 1-Phosphate (S1P) Lyase: S1P lyase is a drug target for autoimmune disorders. nih.gov Inhibition of S1P signaling has been shown to ameliorate nonalcoholic steatohepatitis in murine models. nih.gov Although direct inhibition by this compound has not been reported, related heterocyclic compounds are being explored as S1P lyase inhibitors.

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial properties of nicotinonitrile derivatives and related compounds have been evaluated against a variety of pathogens.

Thieno[2,3-d]pyrimidines with a benzylcarboxamide fragment have shown promising antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis. pensoft.netresearchgate.net The mechanism of action is thought to involve the inhibition of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net

Studies on 4-aminoquinoline (B48711) salts and sulfide (B99878) derivatives of quinoline (B57606) have also demonstrated substantial antimicrobial activity. researchgate.net

Plant extracts containing various phytochemicals have also been evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. mdpi.com

The peptide melittin (B549807) has shown in vitro antibacterial efficacy against clinically isolated extensively drug-resistant bacteria, although it also exhibits significant hemolytic and cytotoxic activities. nih.gov

| Compound/Extract | Target Organisms | Key Findings |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity, particularly for derivatives with no or small substituents on the benzene (B151609) ring. pensoft.netresearchgate.net |

| 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides | Gram-positive bacteria, Candida albicans | MIC values in the range of 0.5–1 μg/mL for some derivatives, comparable to ciprofloxacin. researchgate.net |

| Melittin | XDR A. baumannii, MRSA, KPC-KP | MIC range from 8 to 32 µg/mL. nih.gov |

| Eucalyptus globulus L. aqueous extract | Gram-positive bacteria | Inhibited growth at concentrations of 30–135 μg·mL−1. mdpi.com |

Antiproliferative Activity against Cancer Cell Lines (In Vitro Mechanistic Studies)

Nicotinonitrile derivatives have shown significant antiproliferative activity against various cancer cell lines, often through the induction of cell cycle arrest and apoptosis. nih.govmdpi.com

A novel series of nicotinonitrile derivatives demonstrated high to moderate cytotoxic activity against HepG2 and MCF-7 cells. One potent derivative, 8e, induced cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov

Mechanistic studies with derivatives 8c and 8e in HepG2 cells indicated a significant upregulation in the relative gene expression of p53 and caspase-3, as well as an increased Bax/Bcl-2 protein expression level, suggesting the induction of apoptosis. nih.gov

Benzyl (B1604629) isothiocyanate (BITC), another related compound, has been shown to induce G2/M phase arrest and apoptosis in Jurkat human T-cell leukemia cells, with the involvement of mitogen-activated protein kinases (MAPKs) in Bcl-2 phosphorylation. nih.gov

Phytochemical cocktails have also been shown to significantly suppress breast cancer cell proliferation, inhibit migration and invasion, and induce apoptosis. nih.gov

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC50 values in the nanomolar range. mdpi.com

| Compound Class/Derivative | Cancer Cell Line | Effects |

| Nicotinonitrile derivatives (8c, 8e) | HepG2 | G2/M phase cell cycle arrest, apoptosis induction via p53, caspase-3, and Bax/Bcl-2 pathways. nih.gov |

| Benzyl isothiocyanate (BITC) | Jurkat T-cell leukemia | G2/M phase arrest and apoptosis involving MAPK signaling. nih.gov |

| Phytochemical super-cocktail | MCF7, MDA-MB-231 | >80% suppression of proliferation, induction of apoptosis. nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | High antiproliferative activity with IC50 values as low as 0.013 µM. mdpi.com |

Molecular Target Identification and Signaling Pathway Perturbations

There is no specific information available in the scientific literature identifying the molecular targets of this compound or the signaling pathways it may perturb in vitro. While nicotinonitrile derivatives, as a broad class, have been investigated for various biological activities, these findings are not specific to the title compound. For example, some nicotinonitrile derivatives have been explored for their potential to inhibit enzymes like acetylcholinesterase or their involvement in anticancer mechanisms through pathways like survivin suppression, but no such data exists for this compound. researchgate.net

Immunomodulatory Potential and Mechanistic Characterization (In Vitro)

No in vitro studies detailing the immunomodulatory potential of this compound have been found. Research on other heterocyclic compounds, such as benzothiazole (B30560) derivatives, has shown immunomodulatory effects like the suppression of reactive oxygen species (ROS) in phagocytes and the inhibition of inflammatory cytokines. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Antioxidant Activity and Scavenging Mechanisms (In Vitro)

Specific in vitro data on the antioxidant activity and scavenging mechanisms of this compound is not present in the available literature. Studies on other sulfur-containing compounds, such as catechol thioethers, have demonstrated antioxidant properties through various assays like DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP). The presence of a thioether group in this compound suggests a theoretical potential for antioxidant activity, as thioethers can be oxidized, but this has not been experimentally verified for this specific compound.

Due to the absence of specific research data, no data tables can be generated.

Potential Applications in Specialized Chemical Fields

Materials Science Applications

The unique electronic and structural characteristics of the nicotinonitrile framework suggest that 6-(benzylthio)-4-methylnicotinonitrile could be a candidate for investigation in advanced materials. The combination of a polar nitrile group, a π-rich pyridine (B92270) ring, and a flexible benzylthio substituent creates a molecular architecture with potential for interesting physical properties.

Exploration as Electrical and Optical Materials

Nicotinonitrile derivatives are recognized for their distinctive photophysical properties, which positions them as compounds of interest for applications in electronics and optics. nih.gov Research into molecules with similar backbones, such as 2-methoxy-4,6-diphenylnicotinonitrile, has highlighted the importance of the pyridine ring and its substituents in defining the material's electronic behavior. nih.gov The presence of the sulfur atom and aromatic systems in this compound could facilitate electron delocalization and charge transfer, which are crucial properties for organic semiconductors and components in organic light-emitting devices (OLEDs). nih.gov The potential for this compound to be used in such applications stems from the broader investigation of nicotinonitriles in liquid crystal technologies and as fluorescent molecular switches. nih.gov

Investigation of Non-Linear Optical (NLO) and Fluorescent Properties

The investigation of nicotinonitrile derivatives has revealed their promise as a class of non-linear optical (NLO) materials. nih.gov NLO materials are essential for technologies like frequency conversion and optical switching. The NLO response in organic molecules often arises from an asymmetric distribution of electron density, typically in a donor-π-acceptor structure. In this compound, the electron-withdrawing nitrile group and the electron-donating potential of the sulfur-linked benzyl (B1604629) group could create the necessary electronic asymmetry for NLO activity.

Furthermore, fluorescence is a known property of certain 3-pyridinecarbonitriles (nicotinonitriles). nih.gov The specific fluorescence characteristics, such as emission wavelength and quantum yield, are highly dependent on the molecular structure and substitutions on the pyridine ring. The potential fluorescence of this compound would merit investigation to determine its suitability for applications like chemical sensors or bio-imaging agents.

Below is a comparative table of the target compound and a related nicotinonitrile derivative with studied properties.

| Feature Comparison of Nicotinonitrile Derivatives | |

| Compound | This compound |

| Core Structure | Nicotinonitrile |

| Key Substituents | Benzylthio group, Methyl group |

| Studied Properties | Potential for NLO and fluorescent properties based on structural analogy. |

| Structural Notes | The sulfur atom and benzyl group may act as electron donors, while the nitrile is an electron acceptor. |

Research into Piezoelectric Material Characteristics

Piezoelectric materials generate an electric charge in response to applied mechanical stress. This property is typically found in crystals with a non-centrosymmetric structure. While research has focused on inorganic ceramics and certain organic polymers, molecular crystals can also exhibit piezoelectricity. There is currently limited to no specific research in the public domain investigating this compound for piezoelectric characteristics. However, its potential in this area would depend entirely on its solid-state crystal packing. If this compound can be crystallized into a non-centrosymmetric space group, it could theoretically be a candidate for piezoelectric studies.

Agrochemical Research and Development

The pyridine ring is a common scaffold in a wide range of successful agrochemicals, including insecticides, fungicides, and herbicides. sci-hub.box Nicotinonitrile derivatives, in particular, have been explored for various biological activities, making this compound a molecule of interest for agrochemical screening programs. nih.gov

Conceptual Exploration of Herbicidal and Pesticidal Modes of Action

Herbicidal Action: Many herbicides containing a pyridine ring function by disrupting key biological processes in weeds. Research on related nicotinic acid derivatives has shown that they can possess excellent herbicidal activity, often against specific types of weeds like monocots. sci-hub.box A potential mode of action for a molecule like this compound could involve the inhibition of essential plant enzymes. For instance, some pyridine-based compounds are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO), both of which are critical for plant survival. mdpi.com The specific substituents on the pyridine ring are crucial in determining the target and efficacy. sci-hub.box

Pesticidal Action: The nicotinonitrile structure is a known pharmacophore with demonstrated insecticidal and molluscicidal (pesticidal) activity. nih.gov For example, certain nicotinonitrile derivatives have shown toxicity against land snails. nih.gov A primary mode of action for pyridine-based insecticides, like neonicotinoids, is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to paralysis and death. While this compound is not a neonicotinoid, its core structure suggests that its potential as an insecticide could be evaluated by screening for activity at these or other neurological targets. Fungicidal activity is also a possibility, as many commercial fungicides are built upon nitrogen-containing heterocyclic rings. google.comgoogle.com

Structure-Activity Relationship Studies for Agrochemical Targets

Structure-activity relationship (SAR) studies are fundamental to discovering and optimizing new agrochemicals. mdpi.com For this compound, SAR studies would involve synthesizing a series of analogues to determine which parts of the molecule are essential for biological activity. This process allows researchers to enhance potency against the target pest while potentially reducing off-target effects.

An illustrative SAR study for this compound could explore the following modifications:

| Illustrative Structure-Activity Relationship (SAR) Study | |

| Molecular Modification | Hypothetical Rationale |

| Varying substituents on the benzyl ring (e.g., adding chloro, fluoro, or methyl groups) | To probe how electronics (electron-withdrawing/donating groups) and sterics of the benzyl moiety affect binding to a biological target. |

| Replacing the benzyl group with other alkyl or aryl groups | To understand the importance of the benzyl scaffold itself for activity. |

| Modifying the methyl group at position 4 (e.g., to ethyl or trifluoromethyl) | To assess the spatial and electronic requirements at this position of the pyridine ring. |

| Isosteric replacement of the sulfur atom (e.g., with oxygen or a methylene (B1212753) bridge) | To evaluate the role of the thioether linkage in the compound's activity and metabolism. |

Through such systematic studies, the core features required for any observed herbicidal or pesticidal activity could be identified, guiding the development of more effective and safer agrochemical products.

Corrosion Inhibition Studies

The molecular architecture of this compound, which features a nitrogen-containing heterocyclic ring, a sulfur atom in a thioether linkage, and an aromatic benzyl group, is highly indicative of potential corrosion inhibition properties. Organic molecules containing such functional groups are widely recognized for their ability to adsorb onto metal surfaces and protect them from corrosive environments. mdpi.comnjit.edu The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the pyridine and benzene (B151609) rings, can form coordinate bonds with vacant d-orbitals of metal atoms, creating a protective film that impedes the corrosion process. mdpi.comelsevierpure.com

Given the absence of direct experimental data on this compound as a corrosion inhibitor, this section will delve into the research findings for structurally similar compounds. The performance of these analogues offers valuable insights into how this compound might function in a similar capacity.

Detailed Research Findings on Analogous Compounds

Research into various pyridine derivatives has consistently demonstrated their effectiveness as corrosion inhibitors for different metals and alloys in acidic media. njit.edupeacta.org The inhibition efficiency is often linked to the concentration of the inhibitor and the presence of specific substituents on the pyridine ring. peacta.orgresearchgate.net

A study on Pyridine-2-thiol for brass in a 0.5 M H₂SO₄ solution revealed that it acts as an effective corrosion inhibitor. mdpi.comresearchgate.netnih.gov The presence of both a pyridine ring and a thiol group facilitates strong adsorption on the metal surface. mdpi.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), showed a significant decrease in the corrosion current density (i_corr) and an increase in the charge transfer resistance (R_ct) with the addition of the inhibitor. researchgate.netnih.gov An optimal concentration of 0.25 mM of Pyridine-2-thiol resulted in a substantial reduction of the corrosion rate. researchgate.netnih.gov The adsorption of this molecule on the brass surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.gov

Similarly, research on 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) as a corrosion inhibitor for mild steel in 1.0 M HCl solution provides relevant insights due to the presence of a benzyl group and heteroatoms (N, S, O). elsevierpure.comresearchgate.netmdpi.com Gravimetric measurements indicated a high inhibition efficiency, reaching 92.5% at a concentration of 500 ppm. elsevierpure.commdpi.com The study concluded that the inhibitor molecules adsorb on the mild steel surface through both chemical (chemisorption) and physical (physisorption) interactions and that the adsorption process conforms to the Langmuir isotherm. elsevierpure.commdpi.com Theoretical calculations using Density Functional Theory (DFT) supported the experimental findings, indicating that the heteroatoms and the benzene ring are active centers for adsorption. elsevierpure.com

Furthermore, a computational study on various pyridine derivatives predicted their corrosion inhibition potential based on quantum chemical parameters. researchgate.net The study highlighted that the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), as well as the energy gap (ΔE), are crucial in determining the inhibition efficiency. researchgate.net A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ΔE suggests higher reactivity and thus better inhibition. researchgate.net These theoretical studies provide a framework for understanding the inhibition mechanism at a molecular level. researchgate.netresearchgate.net

The collective findings from these studies on analogous compounds strongly suggest that this compound would likely be an effective mixed-type corrosion inhibitor. The pyridine ring, the sulfur atom of the thioether group, and the π-electrons of the benzyl group would all contribute to its ability to adsorb onto a metal surface and form a protective barrier against corrosion.

Interactive Data Tables

The following tables summarize the corrosion inhibition data for the analogous compounds discussed.

Table 1: Corrosion Inhibition Efficiency of Pyridine-2-thiol on Brass in 0.5 M H₂SO₄ Data sourced from electrochemical measurements. researchgate.netnih.gov

| Inhibitor Concentration (mM) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 26.0 | - |

| 0.05 | 3.9 | 85.0 |

| 0.10 | 2.8 | 89.2 |

| 0.25 | 1.8 | 93.1 |

| 0.50 | 2.1 | 91.9 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Pyridine-2-thiol on Brass Data reflects the resistance to corrosion. researchgate.netnih.gov

| Inhibitor Concentration (mM) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (µF/cm²) |

| 0 (Blank) | 1.2 x 10³ | 35.4 |

| 0.05 | 8.1 x 10³ | 15.2 |

| 0.10 | 10.5 x 10³ | 12.1 |

| 0.25 | 15.2 x 10³ | 8.9 |

| 0.50 | 13.8 x 10³ | 9.5 |

Table 3: Gravimetric Data for 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) on Mild Steel in 1.0 M HCl Data obtained from weight loss measurements. elsevierpure.comresearchgate.netmdpi.com

| Inhibitor Concentration (ppm) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) |

| 0 (Blank) | 2.85 | - |

| 100 | 0.88 | 69.1 |

| 200 | 0.54 | 81.1 |

| 300 | 0.39 | 86.3 |

| 400 | 0.28 | 90.2 |

| 500 | 0.21 | 92.5 |

Future Research Directions and Concluding Remarks on 6 Benzylthio 4 Methylnicotinonitrile

Prospects for Developing Novel Synthetic Methodologies and Catalysis

The synthesis of substituted nicotinonitriles is a well-established area of organic chemistry, yet opportunities for innovation persist. researchgate.netresearchgate.net Future research into the synthesis of 6-(Benzylthio)-4-methylnicotinonitrile could focus on the development of more efficient, sustainable, and atom-economical methods.

Current synthetic approaches to nicotinonitrile derivatives often involve multi-component reactions, such as the condensation of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate. researchgate.net Prospective methodologies for the target compound could explore:

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety for handling reagents, and facile scalability.

Novel Catalytic Systems: The exploration of novel catalysts, including metal-organic frameworks (MOFs) or nanocatalysts, could lead to higher yields and milder reaction conditions.

C-H Activation: Direct C-H functionalization of a pre-formed 4-methyl-6-thionicotinonitrile precursor with a benzylating agent would represent a highly efficient and step-economical approach.

These advanced synthetic strategies would not only streamline the production of this compound but also contribute to the broader field of synthetic organic chemistry.

Advances in Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and potential applications of molecules before their synthesis and experimental evaluation. nih.gov For this compound, a comprehensive in-silico investigation would be a crucial first step in mapping its potential.

Future computational studies should encompass:

Density Functional Theory (DFT) Calculations: To elucidate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, providing insights into its reactivity and potential interaction sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: By comparing the computed properties of this compound with those of known bioactive nicotinonitrile derivatives, it may be possible to predict its potential biological activities or material properties.

Molecular Docking Simulations: To predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes or receptors, which are known to be modulated by other nicotinonitrile derivatives. nih.gov

These computational approaches can significantly de-risk and guide subsequent experimental investigations, saving time and resources.

Comprehensive Exploration of Undiscovered Mechanistic Biological Roles and Interactions

The nicotinonitrile scaffold is a well-known pharmacophore present in a variety of therapeutic agents. ekb.egnih.gov Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The specific structural features of this compound suggest several avenues for biological investigation.

Future research should focus on screening for a variety of biological activities, including but not limited to:

Antiproliferative Activity: Given that many pyridine (B92270) and nicotinonitrile derivatives exhibit anticancer properties, evaluating the cytotoxicity of this compound against a panel of cancer cell lines is a logical starting point. nih.gov

Enzyme Inhibition: The thioether and nitrile functionalities could serve as key binding motifs for various enzymes. Screening against kinases, a common target for nicotinonitrile-based drugs, would be of particular interest.

Anti-inflammatory and Antioxidant Effects: The pyridine ring is associated with anti-inflammatory and antioxidant properties. ekb.eg In-vitro assays to assess these effects could reveal further therapeutic potential.

A thorough biological evaluation, coupled with mechanistic studies to identify the molecular targets and pathways involved, is essential to uncover the potential therapeutic applications of this compound.

Development of Advanced Materials Based on the Nicotinonitrile Chemical Scaffold

Beyond its potential biological applications, the nicotinonitrile scaffold is also of interest in the field of materials science. researchgate.net The presence of a π-conjugated system and a polar nitrile group can impart interesting photophysical properties to these molecules.

Future research in this area could explore the use of this compound as a building block for:

Nonlinear Optical (NLO) Materials: Some nicotinonitrile derivatives have been shown to possess NLO properties, which are of interest for applications in optoelectronics and telecommunications. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in materials used for OLEDs. The specific substitution pattern of the target compound could lead to novel emissive properties.

Sensors: The thioether group could act as a coordination site for metal ions, suggesting the potential for developing chemosensors based on this scaffold.

The synthesis and characterization of polymers or co-crystals incorporating this compound could lead to the discovery of new materials with tailored properties.

Strategic Integration of Interdisciplinary Research Approaches for Enhanced Understanding

A comprehensive understanding of this compound can only be achieved through a collaborative, interdisciplinary approach. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

A strategic research program for this compound should involve:

Synthetic Chemists: To develop efficient and scalable synthetic routes.

Computational Chemists: To model its properties and guide experimental work.

Biologists and Pharmacologists: To evaluate its biological activities and elucidate its mechanisms of action.

Materials Scientists: To explore its potential in advanced materials.

By fostering collaboration between these disciplines, the scientific community can accelerate the pace of discovery and fully realize the potential of this compound and other novel chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1355195-21-9 | bldpharm.comchemicalregister.com |

| Molecular Formula | C14H12N2S | |

| Molecular Weight | 240.32 g/mol | |

| IUPAC Name | 6-(benzylthio)-4-methylpyridine-3-carbonitrile | chemicalregister.com |

Table 2: Potential Areas of Future Research for this compound

| Research Area | Key Focus | Potential Applications |

| Novel Synthesis | Flow chemistry, novel catalysis, C-H activation | Efficient and sustainable production |

| Computational Modeling | DFT, QSAR, molecular docking | Prediction of properties and biological targets |

| Biological Evaluation | Anticancer, anti-inflammatory, enzyme inhibition assays | Development of new therapeutic agents |

| Materials Science | NLO materials, OLEDs, chemosensors | Advanced functional materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.